molecular formula C7H14ClNO B193441 4-(3-Chloropropyl)morpholine CAS No. 7357-67-7

4-(3-Chloropropyl)morpholine

Cat. No. B193441
CAS RN: 7357-67-7
M. Wt: 163.64 g/mol
InChI Key: PIAZYBLGBSMNLX-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)morpholine is an organic synthetic reagent or pharmaceutical intermediate . It has cancer-inhibiting properties and inhibits epidermal growth factor (EGF). It also inhibits cell proliferation by inhibiting DNA synthesis .


Synthesis Analysis

The synthesis of 4-(3-Chloropropyl)morpholine involves the reaction of 1-bromo-3-chloropropane with morpholine. The mixture is stirred under reflux conditions for 2 hours, then filtered .


Molecular Structure Analysis

The molecular formula of 4-(3-Chloropropyl)morpholine is C7H14ClNO . Its molecular weight is 163.65 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Chloropropyl)morpholine are not detailed in the search results, it’s known that this compound is used as a reagent in various chemical reactions, particularly in the synthesis of gefitinib .


Physical And Chemical Properties Analysis

4-(3-Chloropropyl)morpholine is a clear liquid at 20°C . It has a boiling point of 115°C and a specific gravity of 1.08 .

Scientific Research Applications

Cancer Research

  • Field : Oncology
  • Application : “4-(3-Chloropropyl)morpholine” has been shown to have an inhibitory effect on cancer . It is used in cancer research due to its potential to inhibit the growth of cancer cells .
  • Results : The compound has been shown to have a potent inhibitory effect on cancer, although specific quantitative data or statistical analyses are not provided in the sources .

Chromatographic Science

  • Field : Chromatographic Science
  • Application : “4-(3-Chloropropyl)morpholine” is used in chromatographic science to separate amines from aliphatic hydrocarbons .
  • Results : The compound effectively separates amines from aliphatic hydrocarbons, although specific quantitative data or statistical analyses are not provided in the sources .

Epidermal Growth Factor (EGF) Inhibition

  • Field : Biochemistry
  • Application : “4-(3-Chloropropyl)morpholine” has been shown to inhibit epidermal growth factor (EGF) and has a potent inhibitory effect on EGF receptor tyrosine kinase activity .
  • Results : The compound has been shown to inhibit EGF receptor tyrosine kinase activity, which can lead to the inhibition of cell proliferation by inhibiting DNA synthesis .

Synthesis of Gefitinib

  • Field : Pharmaceutical Chemistry
  • Application : “4-(3-Chloropropyl)morpholine” is used as an organic synthetic reagent or pharmaceutical intermediate in the synthesis of gefitinib , a drug used for certain breast, lung and other cancers.
  • Results : The compound is successfully used to synthesize gefitinib .

Fluorescence Research

  • Field : Biochemistry
  • Application : “4-(3-Chloropropyl)morpholine” can fluoresce under UV light, which makes it useful for research purposes .
  • Results : The compound’s fluorescence properties under UV light can be used to visualize or track certain biological processes, although specific quantitative data or statistical analyses are not provided in the sources .

Gene Editing

  • Field : Genetic Engineering
  • Application : “4-(3-Chloropropyl)morpholine” is a hydrochloride salt of the potent inhibitor 4-(3-chloropropyl)morpholine. It has been used in gene editing .
  • Results : The compound has been shown to have a potent inhibitory effect on gene editing, although specific quantitative data or statistical analyses are not provided in the sources .

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Skin Corr. 1B, and Skin Sens. 1 .

Future Directions

While specific future directions for 4-(3-Chloropropyl)morpholine are not detailed in the search results, it’s known that this compound is used in the synthesis of gefitinib , suggesting potential applications in the development of cancer treatments.

properties

IUPAC Name

4-(3-chloropropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZYBLGBSMNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223769
Record name Morpholine, 4-(3-chloropropyl)-
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Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)morpholine

CAS RN

7357-67-7
Record name 4-(3-Chloropropyl)morpholine
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Record name 4-(3-Chloropropyl)morpholine
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Record name 4-(3-Chloropropyl)morpholine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38889
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Record name Morpholine, 4-(3-chloropropyl)-
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Record name 4-(3-chloropropyl)morpholine
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Record name 4-(3-Chloro-propyl)-morpholine
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Record name 4-(3-CHLOROPROPYL)MORPHOLINE
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Synthesis routes and methods I

Procedure details

Morpholine and 1-bromo-3-chloropropane are reacted using the procedure for Example OO to afford 4-(3-chloropropyl)morpholine.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of morpholine (52.2 ml), 1-bromo-3-chloropropane (30 ml) and toluene (180 ml) was heated to 70° C. for 3 hours. The solid was removed by filtration and the filtrate was evaporated under vacuum. The resultant oil was decanted from the additional solid which was deposited and the oil was purified by vacuum distillation to yield 3-morpholinopropyl chloride (37.91 g); NMR Spectrum: (DMSOd6) 1.85 (m, 2H), 2.3 (t, 4H), 2.38 (t, 2H), 3.53 (t, 4H), 3.65 (t, 2H).
Quantity
52.2 mL
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30 mL
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180 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 1-bromo-3-chloropropane (0.79 g, 5.00 mmol) and K2CO3 (1.38 g, 10.00 mmol) in EtOAc (20 mL) was added a solution of morpholine (0.44 g, 5.05 mmol) in EtOAc (20 mL) dropwise at rt under N2. The mixture was stirred at rt overnight, then filtered and concentrated in vacuo to give the crude product for the next step without further purification.
Quantity
0.79 g
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reactant
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1.38 g
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20 mL
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0.44 g
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Quantity
20 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1-chloro-3-bromopropane in dry tetrahydrofuran (2 mL) was added to a cold suspension of morpholine (200 mg, 2.29 mmol) and sodium carbonate (0.63 g, 4.56 mmol) in dry tetrahydrofuran (8 mL) at 0° C. The mixture was stirred at 45° C. overnight. The mixture was allowed to cool to rt, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and n-heptane (70:30), afforded 3-chloro-1-morpholin-4-yl-propane (156 mg, 42%).
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200 mg
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0.63 g
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2 mL
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
P Kumar, MTF Mazlee, MK Abdul Wahab, CK Belwal… - Chemical Papers, 2019 - Springer
An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in this protocol. The protocol is based on the synthesis, isolation, …
Number of citations: 0 link.springer.com
AM Thompson, CJC Connolly, JM Hamby… - Journal of medicinal …, 2000 - ACS Publications
A series of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas were prepared and evaluated as inhibitors of the FGF receptor-1 tyrosine kinase. Condensation of 4,6-…
Number of citations: 57 pubs.acs.org
AK El-Damasy, NC Cho, AN Pae, EE Kim… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of new 2-anilinoquinolines possessing 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety at C5 of quinoline has been designed and synthesized as potential anticancer …
Number of citations: 12 www.sciencedirect.com
SK Kang, SW Lee, D Woo, J Sim… - Synthetic …, 2017 - Taylor & Francis
A practical process that includes a simple four-step procedure for the preparation of gefitinib (1), a tyrosine kinase inhibitor that targets the epidermal growth factor receptor, is described. …
Number of citations: 4 www.tandfonline.com
S Chen, X Li, S Wan, T Jiang - Synthetic Communications, 2012 - Taylor & Francis
Two benzoxazinone compounds as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors were synthesized and characterized by NMR and high-resolution mass …
Number of citations: 11 www.tandfonline.com
WA Ewes, MA Elmorsy, SM El-Messery… - Bioorganic & medicinal …, 2020 - Elsevier
New series of triazolo[4,3-c]quinazolines were designed, synthesized and their structures were elucidated using different spectroscopic techniques. They were evaluated for their in vitro …
Number of citations: 25 www.sciencedirect.com
S Li, X Wang, Y He, M Zhao, Y Chen, J Xu… - European Journal of …, 2013 - Elsevier
Thirteen novel quinazoline nitrogen mustard derivatives were designed, synthesized and evaluated for their anticancer activities in vitro and in vivo. Cytotoxicity assays were carried out …
Number of citations: 37 www.sciencedirect.com
B Wang, Z Cai, X Shi, X Li, S Li… - Journal of the Chemical …, 2021 - search.ebscohost.com
News series of substituted quinazoline derivatives has been synthesized from 3, 4-dihydro-7-methoxy-4-oxoquinazoline-6-yl acetate (1) by five-step procedures including chlorination, …
Number of citations: 1 search.ebscohost.com
TS Maskrey, T Kristufek, MG LaPorte, PR Nyalapatla… - Synlett, 2019 - thieme-connect.com
A four-step synthesis of the FDA-approved anticancer agent gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxyquinazoline. Reaction temperatures were highly practical (0…
Number of citations: 11 www.thieme-connect.com
M Hirata, Y Kanai, S Naka, M Yoshimoto… - Annals of nuclear …, 2013 - Springer
Objective Epidermal growth factor receptor tyrosine kinase (EGFR-TK) represents an attractive target for tumor diagnosis agents. Previously, radioiodinated 4-(3-iodophenoxy)-6,7-…
Number of citations: 13 link.springer.com

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